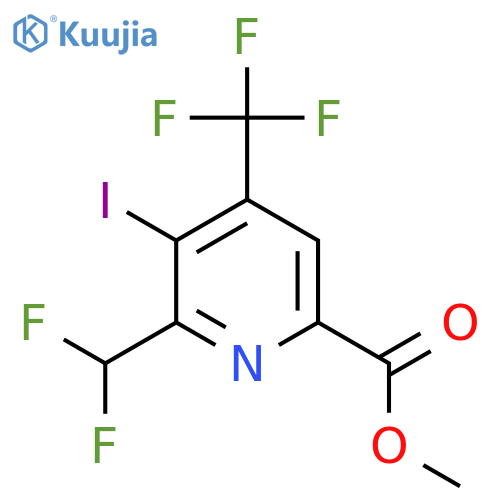

Cas no 1807012-03-8 (Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate)

1807012-03-8 structure

商品名:Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate

CAS番号:1807012-03-8

MF:C9H5F5INO2

メガワット:381.037992238998

CID:4894725

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate

-

- インチ: 1S/C9H5F5INO2/c1-18-8(17)4-2-3(9(12,13)14)5(15)6(16-4)7(10)11/h2,7H,1H3

- InChIKey: OXYCGYLJNAEVMR-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=NC(C(=O)OC)=CC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 39.2

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021172-1g |

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |

1807012-03-8 | 95% | 1g |

$2,923.95 | 2022-03-31 | |

| Alichem | A029021172-250mg |

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |

1807012-03-8 | 95% | 250mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A029021172-500mg |

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |

1807012-03-8 | 95% | 500mg |

$1,634.45 | 2022-03-31 |

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1807012-03-8 (Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量